|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[C:7]#[N:8].B.C1COCC1.Cl.[OH-].[K+]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH2:7][NH2:8])[CH:9]=1 |f:1.2,4.5|
|
|
Name
|
|
|
Quantity
|
9.21 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)I
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.C1CCOC1
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate three times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(C1)CN)I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.3% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |